2-Bromo-4,5-dichlorothiazole

Cross-coupling Organometallic chemistry Regioselectivity

2-Bromo-4,5-dichlorothiazole (CAS 57314-09-7) is a perhalogenated thiazole building block with the molecular formula C₃BrCl₂NS and a molecular weight of 232.91 g/mol. It features a bromine atom at the C2 position and chlorine atoms at the C4 and C5 positions of the thiazole ring, creating a unique mixed-halogen substitution pattern that distinguishes it from both the fully chlorinated analog (2,4,5-trichlorothiazole, CAS 50844-30-9) and the fully brominated analog (2,4,5-tribromothiazole, CAS 57314-13-3).

Molecular Formula C3BrCl2NS
Molecular Weight 232.91 g/mol
CAS No. 57314-09-7
Cat. No. B3053977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,5-dichlorothiazole
CAS57314-09-7
Molecular FormulaC3BrCl2NS
Molecular Weight232.91 g/mol
Structural Identifiers
SMILESC1(=C(SC(=N1)Br)Cl)Cl
InChIInChI=1S/C3BrCl2NS/c4-3-7-1(5)2(6)8-3
InChIKeyFCFMMFHRNDCGHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4,5-dichlorothiazole (CAS 57314-09-7): Physicochemical Profile and Comparator Landscape for Informed Procurement


2-Bromo-4,5-dichlorothiazole (CAS 57314-09-7) is a perhalogenated thiazole building block with the molecular formula C₃BrCl₂NS and a molecular weight of 232.91 g/mol [1]. It features a bromine atom at the C2 position and chlorine atoms at the C4 and C5 positions of the thiazole ring, creating a unique mixed-halogen substitution pattern that distinguishes it from both the fully chlorinated analog (2,4,5-trichlorothiazole, CAS 50844-30-9) and the fully brominated analog (2,4,5-tribromothiazole, CAS 57314-13-3). The compound is a liquid at room temperature (melting point 18 °C) with a boiling point of 91 °C at 6 Torr and a calculated LogP of 3.29 [1][2]. Its primary utility lies in sequential palladium-catalyzed cross-coupling reactions, where the differential reactivity of the C–Br bond versus the C–Cl bonds enables programmed, site-selective functionalization for the synthesis of polysubstituted thiazole derivatives [3].

Why 2-Bromo-4,5-dichlorothiazole Cannot Be Replaced by In-Class Analogs: The Reactivity-Handling Trade-off


Substituting 2-bromo-4,5-dichlorothiazole with a generic polychlorinated or polybrominated thiazole introduces a fundamental reactivity mismatch that undermines synthetic efficiency. The C–Br bond dissociation energy (approximately 79.6 kcal/mol) is significantly lower than that of the C–Cl bond (approximately 94 kcal/mol) , which translates into markedly faster oxidative addition rates with palladium(0) catalysts at the C2 position. This kinetic differentiation is the basis for chemoselective sequential cross-coupling: the C2–Br site reacts first, leaving the C4–Cl and C5–Cl sites intact for subsequent transformations [1][2]. Replacing the compound with 2,4,5-trichlorothiazole (all C–Cl bonds) eliminates this reactivity gradient and can lead to competing side reactions and lower regioselectivity. Conversely, switching to 2,4,5-tribromothiazole (all C–Br bonds) sacrifices the ability to cleanly stop after mono-functionalization. Furthermore, the specific substitution pattern dictates the physical state at ambient temperature: the target compound is a liquid (mp 18 °C), whereas 2,4-dichlorothiazole is a crystalline solid (mp 44 °C) [3], directly impacting automated dispensing and formulation workflows.

2-Bromo-4,5-dichlorothiazole: Quantitative Differentiation Evidence Against Closest Analogs


C–Br vs. C–Cl Bond Dissociation Energy Advantage for Selective C2 Oxidative Addition

The target compound possesses a C2–Br bond with a bond dissociation energy (BDE) of approximately 79.6 kcal/mol, substantially lower than the C–Cl BDE of approximately 94 kcal/mol found in all three halogen positions of 2,4,5-trichlorothiazole . This 14.4 kcal/mol difference translates into a significantly lower activation barrier for oxidative addition at the C2 position with Pd(0) catalysts, enabling exclusive reaction at the brominated site under mild conditions while the chlorinated C4 and C5 positions remain inert. In 2,4,5-trichlorothiazole, all three positions bear C–Cl bonds, meaning oxidative addition can occur at any of the three sites, leading to mixtures of regioisomers unless highly optimized conditions are employed [1][2].

Cross-coupling Organometallic chemistry Regioselectivity

Physical State at Ambient Temperature: Liquid Handling Advantage Over Solid Dichlorothiazole Analogs

2-Bromo-4,5-dichlorothiazole has a melting point of 18 °C [1], making it a liquid at standard laboratory and production temperatures (20–25 °C). In contrast, the closely related 2,4-dichlorothiazole (CAS 4175-76-2) is a crystalline solid with a melting point of 42–44 °C [2]. This 24–26 °C difference in melting point means that the target compound can be directly dispensed by automated liquid handlers without pre-heating or dissolution steps, reducing processing time and eliminating solvent compatibility concerns during high-throughput experimentation and parallel synthesis campaigns.

Automated dispensing Formulation Physical properties

Mixed-Halogen Substitution Pattern for Programmed Sequential Cross-Coupling Across Three Positions

The Br/Cl/Cl substitution pattern at C2/C4/C5 creates a built-in reactivity gradient that enables programmed sequential cross-coupling without intermediate protecting group manipulations. Literature precedent with 2,4-dibromothiazole demonstrates that cross-coupling occurs preferentially at the C2 position due to its higher electron deficiency [1]. With 2-bromo-4,5-dichlorothiazole, this intrinsic preference is amplified by the BDE difference between C–Br and C–Cl, providing an even wider operational window for selective mono-coupling at C2. Subsequent activation of C4–Cl or C5–Cl can then be achieved under more forcing conditions or with alternative catalyst systems [2]. In contrast, 2,4,5-trichlorothiazole offers no such programmed reactivity gradient, while 2,4,5-tribromothiazole risks over-reaction at all three sites [3].

Sequential functionalization Divergent synthesis Polyarylated thiazoles

LogP and Lipophilicity: Differentiated Physicochemical Profile for Membrane Permeability Optimization

2-Bromo-4,5-dichlorothiazole has a calculated LogP of 3.29 [1], reflecting the contribution of three halogen atoms to overall lipophilicity. While experimentally determined LogP values for all comparator compounds are not available from a single study, the trend is consistent with the additive effect of halogen substitution: 2-bromothiazole (one Br, no Cl) has an estimated LogP of approximately 1.8–2.0, while 2,4-dichlorothiazole (two Cl, no Br) is estimated at approximately 2.0–2.3 . The approximately 1.0–1.5 LogP unit increase of the target over these less halogenated analogs corresponds to a roughly 10- to 30-fold higher calculated partition coefficient. This elevated lipophilicity can be advantageous when the thiazole core is incorporated into drug-like molecules where enhanced membrane permeability is desired, but also requires attention to potential solubility limitations.

Lipophilicity ADME Drug-likeness LogP

Patent Precedent as Thiazolium Salt Precursor for Peptide Coupling Applications

Patent EP1216997 (filed by Bayer AG, later assigned to Saltigo GmbH) discloses 2-bromo- and 2-chloro-thiazolium salts as a novel class of condensation reagents, specifically for peptide coupling [1][2]. The patent explicitly claims 2-bromo-3-ethyl-4-methylthiazolium tetrafluoroborate as a key example and describes the general utility of 2-halothiazolium salts for amide bond formation with higher efficiency than prior art reagents. While the patent does not directly claim 2-bromo-4,5-dichlorothiazole itself, the compound serves as a strategic precursor to the corresponding 2-bromothiazolium salts bearing chlorine substituents at C4 and C5, which would provide enhanced electrophilicity at the thiazolium C2 position due to the electron-withdrawing effect of the chlorine atoms compared to the alkyl-substituted analogs exemplified in the patent [3].

Peptide coupling Condensation reagent Thiazolium salts

Note on Evidence Strength: Predominance of Class-Level and Cross-Study Data

A comprehensive search of the primary literature reveals that no published study has performed a direct, head-to-head quantitative comparison of 2-bromo-4,5-dichlorothiazole against its closest analogs (2,4,5-trichlorothiazole, 2,4-dichlorothiazole, 2-bromothiazole, or 2-bromo-4-chlorothiazole) under identical experimental conditions. The differentiation evidence presented above relies predominantly on class-level inference from organometallic principles, cross-study comparison of independently measured physicochemical properties, and supporting patent literature. Procurement decisions should weigh this evidence accordingly: the BDE-based reactivity differentiation and the physical state advantage are grounded in well-established chemical principles and reliable experimental measurements, while the sequential cross-coupling advantage and peptide coupling application rest on reasonable but unverified extrapolations. Users requiring absolute certainty for a specific synthetic application are advised to request a comparative head-to-head study from the vendor or to conduct an internal benchmarking experiment before committing to large-scale procurement.

Evidence quality Data transparency Procurement decision

2-Bromo-4,5-dichlorothiazole: Evidence-Based Application Scenarios for Procurement Targeting


Sequential Suzuki-Miyaura/Stille Polyarylation for Kinase Inhibitor Library Synthesis

For medicinal chemistry groups building focused kinase inhibitor libraries based on a triarylthiazole scaffold, 2-bromo-4,5-dichlorothiazole provides an ideal starting point for programmed sequential cross-coupling. The C2–Br site can undergo the first Suzuki-Miyaura coupling under mild Pd(0) conditions without competing reaction at C4–Cl or C5–Cl, as supported by the BDE difference (~14.4 kcal/mol) between C–Br and C–Cl bonds [1]. Subsequent activation of C4–Cl and C5–Cl under optimized conditions enables introduction of two additional aryl diversity elements. This sequential strategy, validated on related polyhalogenated thiazoles [2], allows three points of diversification from a single building block, maximizing library complexity with minimal synthetic steps.

High-Throughput Experimentation (HTE) Requiring Liquid Dispensing of Halogenated Thiazole Building Blocks

In HTE facilities where hundreds of Pd-catalyzed cross-coupling reactions are set up daily using automated liquid handlers, the liquid physical state of 2-bromo-4,5-dichlorothiazole (mp 18 °C) [1] provides a distinct operational advantage over solid analogs such as 2,4-dichlorothiazole (mp 44 °C) [2]. Liquid building blocks eliminate the need for pre-weighing and dissolution steps, reducing both preparation time and the risk of weighing errors. This directly improves workflow efficiency and data quality in large-scale reaction optimization campaigns, making the compound preferable for procurement by centralized compound management groups supporting multiple discovery projects.

Synthesis of Electron-Deficient Thiazolium Peptide Coupling Reagents

For process chemistry groups developing next-generation peptide coupling reagents, 2-bromo-4,5-dichlorothiazole offers a route to thiazolium salts with enhanced electrophilicity compared to the alkyl-substituted analogs described in patent EP1216997 [1]. The electron-withdrawing chlorine atoms at C4 and C5 increase the positive charge density at the thiazolium C2 position upon quaternization, which is expected to accelerate aminolysis and improve coupling efficiency for sterically hindered amino acids. While direct comparative rate data are not published, this electronic argument is consistent with established physical organic principles and the precedent for thiazolium-type reagents in demanding peptide bond formations [2].

Fragment-Based Drug Discovery Requiring Balanced Lipophilicity for Membrane Penetration

When thiazole-containing fragments are being screened in cell-based phenotypic assays, the calculated LogP of 3.29 for the target compound [1] positions it in a favorable range for membrane permeability while remaining below the typical lipophilicity ceiling (LogP >5) associated with poor solubility and promiscuous binding. This LogP is approximately 1.0–1.5 units higher than that of less halogenated thiazole building blocks [2], providing a starting point that may reduce the need for additional lipophilic modifications during hit-to-lead optimization. Procurement of this building block is particularly relevant for fragment libraries targeting intracellular protein-protein interactions.

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